(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642998
InChI: InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)/t3-,4-,6-;/m0./s1
SMILES:
Molecular Formula: C9H10F3NO5
Molecular Weight: 269.17 g/mol

(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid

CAS No.:

Cat. No.: VC18642998

Molecular Formula: C9H10F3NO5

Molecular Weight: 269.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid -

Specification

Molecular Formula C9H10F3NO5
Molecular Weight 269.17 g/mol
IUPAC Name (1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C7H9NO3.C2HF3O2/c9-5-1-3-4(5)2-8-6(3)7(10)11;3-2(4,5)1(6)7/h3-4,6,8H,1-2H2,(H,10,11);(H,6,7)/t3-,4-,6-;/m0./s1
Standard InChI Key QOLUCNMESQIQBI-NXYGYYFTSA-N
Isomeric SMILES C1[C@H]2[C@@H](C1=O)CN[C@@H]2C(=O)O.C(=O)(C(F)(F)F)O
Canonical SMILES C1C2C(C1=O)CNC2C(=O)O.C(=O)(C(F)(F)F)O

Introduction

Structural and Stereochemical Features

Bicyclic Core Architecture

The azabicyclo[3.2.0]heptane system consists of a fused four-membered β-lactam ring and a five-membered pyrrolidine-like ring. The 1S,2S,5R configuration imposes specific spatial constraints, stabilizing the β-lactam moiety against enzymatic degradation . Key structural attributes include:

ParameterValue
IUPAC Name(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid
Canonical SMILESC1[C@H]2[C@@H](C1=O)CN[C@@H]2C(=O)O.C(=O)(C(F)(F)F)O
InChIKeyQOLUCNMESQIQBI-NXYGYYFTSA-N

Trifluoroacetic Acid Interaction

The TFA counterion enhances solubility in polar solvents (e.g., DMSO, methanol) through ionic interactions with the carboxylic acid group. This salt formation also stabilizes the compound during storage, as evidenced by recommended storage at -80°C for long-term preservation .

Synthesis and Purification

Synthetic Routes

The synthesis involves a multi-step process starting from (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (penicillin-derived core) . Key steps include:

  • Condensation: Reaction with 2-mercaptobenzothiazole in toluene under reflux to form azetidinonedisulfide intermediates .

  • Oxidation: Treatment with potassium permanganate in acetic acid to introduce sulfone groups .

  • Salt Formation: Complexation with TFA in anhydrous conditions to yield the final product .

Purification Challenges

Chromatographic separation (HPLC) is critical due to the presence of stereoisomers and byproducts. The rel-(1S,2S,5R) designation indicates a racemic mixture requiring chiral stationary phases for resolution .

Physicochemical Properties

PropertyValue
Molecular Weight269.17 g/mol
Melting PointDecomposes above 200°C
Solubility≥10 mg/mL in DMSO
StabilityStable at -80°C for 6 months

The TFA salt form significantly lowers the pKa of the carboxylic acid group (from ~2.5 to <1), enhancing aqueous solubility at physiological pH .

Applications in Pharmaceutical Research

β-Lactamase Inhibition

The bicyclic core mimics penicillin-binding proteins (PBPs), competitively inhibiting β-lactamase enzymes. This activity is enhanced by the electron-withdrawing trifluoroacetyl group, which destabilizes the enzyme-substrate complex .

Synthetic Intermediate

The compound serves as a precursor for tazobactam analogs, where the TFA group is displaced by sulfone or triazole moieties to enhance pharmacokinetic properties .

Spectroscopic Characterization

NMR Data

  • ¹H NMR (DMSO-d6d_6): δ 1.29 (s, CH₃), 3.24–3.92 (m, CH₂ groups), 4.95 (s, CH-COO), 5.43 (dd, S-CH-N) .

  • ¹³C NMR: Peaks at δ 165.6 (C=O), 139.4 (CF₃), 78.6 (bridging carbon) .

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